molecular formula C21H13NO2S B12715735 7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)- CAS No. 128404-83-1

7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)-

Cat. No.: B12715735
CAS No.: 128404-83-1
M. Wt: 343.4 g/mol
InChI Key: YLNCGMHEYUMRHG-UHFFFAOYSA-N
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Description

7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)- is a complex organic compound that belongs to the indenoquinoline family This compound is characterized by its unique structure, which includes an indenoquinoline core substituted with a methoxy group and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and thienyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted indenoquinoline derivatives.

Scientific Research Applications

7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, it may inhibit enzyme activity or interfere with cellular signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(4-methylphenyl)-7H-indeno(2,1-c)quinolin-7-one
  • 6-Ethyl-4-methyl-7H-indeno(2,1-c)quinolin-7-one
  • 6-(2-(Dimethylamino)ethyl)amino-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one

Uniqueness

7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of the methoxy and thienyl groups differentiates it from other indenoquinoline derivatives, influencing its reactivity and biological activity.

Properties

CAS No.

128404-83-1

Molecular Formula

C21H13NO2S

Molecular Weight

343.4 g/mol

IUPAC Name

4-methoxy-6-thiophen-2-ylindeno[2,1-c]quinolin-7-one

InChI

InChI=1S/C21H13NO2S/c1-24-15-9-4-8-14-17-12-6-2-3-7-13(12)21(23)18(17)20(22-19(14)15)16-10-5-11-25-16/h2-11H,1H3

InChI Key

YLNCGMHEYUMRHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C3C4=CC=CC=C4C(=O)C3=C(N=C21)C5=CC=CS5

Origin of Product

United States

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